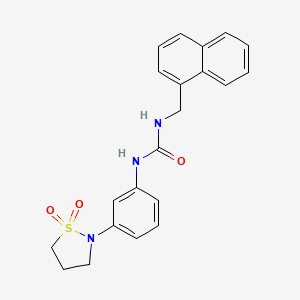
Isothiazole-4-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl isothiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many natural and synthetic compounds. Methyl isothiazole-4-carboxylate is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Applications De Recherche Scientifique
Methyl isothiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it valuable in biological studies.
Medicine: Methyl isothiazole-4-carboxylate derivatives are investigated for their potential as therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and photographic sensitizers.
Mécanisme D'action
Target of Action
Methyl isothiazole-4-carboxylate, like other isothiazolinones, primarily targets enzymes with thiols at their active sites . It is known that isothiazolinones form mixed disulfides upon treatment with such species . In the context of fungicidal activity, isothiazolinones might act at the same target as oxysterol binding protein (PcORP1) of oxathiapiprolin .
Mode of Action
The antimicrobial activity of isothiazolinones, including Methyl isothiazole-4-carboxylate, is attributed to their ability to inhibit life-sustaining enzymes . This inhibition occurs through the formation of mixed disulfides with enzymes that have thiols at their active sites .
Biochemical Pathways
Isothiazolinones can affect various biochemical pathways due to their broad-spectrum antimicrobial activity . .
Result of Action
The primary result of Methyl isothiazole-4-carboxylate’s action is its antimicrobial activity, which is achieved by inhibiting life-sustaining enzymes . This leads to the death of the microorganisms, thereby exerting its bacteriostatic and fungiostatic effects .
Action Environment
The action, efficacy, and stability of Methyl isothiazole-4-carboxylate can be influenced by various environmental factors. For instance, it is commonly used in wastewater treatment processes, cosmetics, paints, and detergents . Due to its strong sensitizing properties, producing skin irritations and allergies, and potential ecotoxicological hazards, its use is restricted by eu legislation .
Analyse Biochimique
Cellular Effects
Methyl isothiazole-4-carboxylate can have various effects on cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the cell type and the specific conditions.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl isothiazole-4-carboxylate can change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl isothiazole-4-carboxylate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Methyl isothiazole-4-carboxylate may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Methyl isothiazole-4-carboxylate can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, and could also affect its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl isothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and solvents like methanol or ethanol.
Industrial Production Methods: In industrial settings, the production of methyl isothiazole-4-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl isothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazole derivatives.
Comparaison Avec Des Composés Similaires
Methyl isothiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness: Methyl isothiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
methyl 1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELIYGBMHIGZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56133-37-0 |
Source


|
| Record name | methyl 1,2-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)




![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)



